(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride
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Description
“(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride” is a chemical compound with the molecular formula C18H27BN2O3 . It has been mentioned in various studies, including those related to the discovery of selective DDR1 inhibitors and potential treatments for cancer .
Synthesis Analysis
The synthesis of this compound has been described in several studies. For instance, one study mentioned the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a raw substitute material . The compound structure was confirmed by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques. The compound has a molecular weight of 330.2 g/mol . The InChI and Canonical SMILES representations of the molecule are also available .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 330.2 g/mol . The compound’s structure was confirmed by various spectroscopic techniques .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound and its derivatives have been extensively studied for their chemical synthesis and structural characteristics. Notably, the synthesis involves a multi-step substitution reaction, with the confirmation of the compound structures achieved through various techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Advanced methods like single-crystal X-ray diffraction are employed for crystallographic and conformational analyses. Furthermore, density functional theory (DFT) calculations align closely with crystal structures determined by single-crystal X-ray diffraction, indicating a robust methodology in elucidating the molecular structures of such compounds (Huang et al., 2021).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, the derivatives of this compound have shown significant potential. Notable advancements include the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, contributing to the development of compounds like imatinib, a prominent antileukemic agent (Koroleva et al., 2011). Additionally, derivatives of this compound have been synthesized and investigated for their antifungal activities, displaying promising results and revealing structure-activity relationships that could guide future drug development (Lv et al., 2013).
Material Science and Engineering
In material science, the compound's derivatives have been explored for their potential in creating advanced materials. For instance, a polyacetylene network gel incorporating a derivative of this compound demonstrated enhanced electrical storage capabilities, indicating potential applications in energy storage devices (Tian et al., 2020).
Nonlinear Optical Properties
The compound's derivatives have also been investigated for their nonlinear optical properties. A study on (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone revealed its potential in nonlinear optical applications, highlighting its good transparency in the visible region and promising second harmonic generation efficiency (Revathi et al., 2018).
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O3.ClH/c1-17(2)18(3,4)24-19(23-17)15-8-6-14(7-9-15)16(22)21-12-10-20(5)11-13-21;/h6-9H,10-13H2,1-5H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFACZAHAULJPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride |
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